molecular formula C17H18BF3O3 B6260526 4,4,5,5-tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}-1,3,2-dioxaborolane CAS No. 1402233-43-5

4,4,5,5-tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}-1,3,2-dioxaborolane

Cat. No.: B6260526
CAS No.: 1402233-43-5
M. Wt: 338.1
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Description

This compound belongs to the class of 1,3,2-dioxaborolanes, characterized by a boron-containing heterocyclic core. Its structure includes a furan-2-yl group substituted at the 5-position with a 2-(trifluoromethyl)phenyl moiety. The dioxaborolane ring (4,4,5,5-tetramethyl substitution) enhances stability and solubility, making it suitable for cross-coupling reactions like Suzuki-Miyaura couplings . The trifluoromethyl (CF₃) group confers electron-withdrawing effects, while the furan-phenyl substituent introduces steric bulk and π-conjugation, influencing reactivity and applications in medicinal chemistry or materials science .

Properties

CAS No.

1402233-43-5

Molecular Formula

C17H18BF3O3

Molecular Weight

338.1

Purity

80

Origin of Product

United States

Biological Activity

4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}-1,3,2-dioxaborolane is a boron-containing compound notable for its applications in organic synthesis and material science. Its unique structural features, including the trifluoromethyl group and dioxaborolane moiety, contribute to its biological activity and reactivity in various chemical reactions. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4,4,5,5-tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}-1,3,2-dioxaborolane. Its molecular formula is C13H16BF3O2C_{13}H_{16}BF_3O_2, with a molecular weight of approximately 272.08 g/mol. The trifluoromethyl group enhances its lipophilicity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 4,4,5,5-tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}-1,3,2-dioxaborolane exhibit various biological activities:

  • Antitumor Activity : Some studies suggest that boron-containing compounds can inhibit tumor cell growth by interfering with cellular processes such as apoptosis and proliferation.
  • Antimicrobial Properties : The presence of fluorinated groups has been associated with enhanced antimicrobial activity against a range of pathogens.
  • Enzyme Inhibition : Compounds with dioxaborolane structures have been shown to act as effective enzyme inhibitors in biochemical pathways.

Antitumor Activity

A study investigated the effects of structurally related dioxaborolanes on cancer cell lines. The results demonstrated that these compounds could induce apoptosis in human breast cancer cells through the activation of caspase pathways. The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Antimicrobial Properties

Research on fluorinated derivatives indicated that the trifluoromethyl group significantly enhances the antimicrobial efficacy against gram-positive and gram-negative bacteria. This study highlighted the importance of substituents in modulating biological activity and suggested further exploration into their therapeutic potential.

Data Tables

PropertyValue
Molecular FormulaC13H16BF3O2
Molecular Weight272.08 g/mol
CAS Number214360-65-3
Purity≥98% (GC)
Biological ActivitiesAntitumor, Antimicrobial

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound: 4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}-1,3,2-dioxaborolane Furan-2-yl with 2-(CF₃)phenyl 354.1* High steric bulk; potential for π-stacking in materials; Suzuki coupling applications
4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane Phenyl with 3-CF₃ 286.1 Enhanced electronic withdrawal; used in drug intermediate synthesis
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Phenyl with 2-F 222.07 Moderate reactivity in cross-couplings; lower steric hindrance
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Phenyl with 3-Cl, 5-CF₃ 314.5 Dual electron-withdrawing groups; improved stability in aqueous media
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane Thienyl (non-substituted) 210.1 Lower electron withdrawal; used in conjugated polymer synthesis

*Calculated based on formula C₁₈H₁₉BF₃O₃.

Key Observations:
  • Electron-Withdrawing Effects : The CF₃ group in the target compound and its phenyl-substituted analogs (e.g., ) increases electrophilicity at the boron center, enhancing reactivity in Suzuki couplings compared to thienyl or simple phenyl derivatives .
  • Stability : Chloro- and fluoro-substituted derivatives (e.g., ) exhibit higher hydrolytic stability due to reduced electron density at boron, whereas the target compound’s furan-oxygen may slightly increase susceptibility to hydrolysis.

Reactivity in Cross-Coupling Reactions

The target compound’s furan-phenyl-CF₃ architecture enables unique reactivity:

  • Suzuki-Miyaura Coupling : Demonstrated efficacy in forming biaryl linkages under Pd catalysis, similar to phenyl-CF₃ analogs . However, the furan ring may require optimized conditions (e.g., higher temperatures or stronger bases) due to steric effects .
  • Radical-Polar Crossover : Fluorinated dioxaborolanes (e.g., ) participate in radical reactions, but the target compound’s extended conjugation may favor polar pathways, as seen in allylboronate syntheses .

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